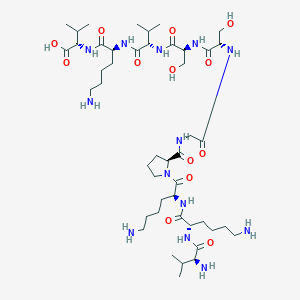
Immunocorticotropin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Immunocorticotropin (ACTH) is a peptide hormone produced by the anterior pituitary gland. It plays a crucial role in regulating the body's response to stress, by stimulating the release of cortisol from the adrenal gland. ACTH has also been found to have immunomodulatory effects, which have led to its use in scientific research.
作用機序
Immunocorticotropin acts on the adrenal gland to stimulate the production and release of cortisol. It does this by binding to specific receptors on the surface of adrenal cells, which activates a signaling pathway that ultimately leads to the synthesis and release of cortisol. This compound also has direct effects on immune cells, by binding to receptors on the surface of these cells and modulating their activity.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, which are primarily mediated through its actions on the HPA axis and immune system. The main effect of this compound is to stimulate the production and release of cortisol, which has a wide range of effects on the body, including regulation of metabolism, immune function, and stress response. This compound also has direct effects on immune cells, by modulating their activity and proliferation.
実験室実験の利点と制限
Immunocorticotropin has several advantages for use in lab experiments. It is a well-characterized peptide hormone, with a known mechanism of action and a range of established assays for its measurement. It is also relatively stable and easy to store, making it a convenient reagent for use in experiments. However, this compound also has some limitations, including its high cost and the potential for batch-to-batch variation in its activity.
将来の方向性
There are several potential future directions for research on Immunocorticotropin. One area of interest is the development of novel this compound analogs with improved pharmacokinetic properties and/or enhanced immunomodulatory effects. Another area of interest is the investigation of the role of this compound in other physiological processes, such as inflammation and wound healing. Finally, the use of this compound as a therapeutic agent for immune-related disorders, such as autoimmune diseases and cancer, is an area of active research.
合成法
Immunocorticotropin is synthesized in the anterior pituitary gland, by cleavage of the proopiomelanocortin (POMC) precursor protein. The POMC protein is first cleaved into this compound and beta-endorphin, which are then further processed into their mature forms. Synthetic this compound can also be produced through chemical synthesis or recombinant DNA technology.
科学的研究の応用
Immunocorticotropin has been extensively used in scientific research, particularly in the fields of endocrinology, immunology, and neuroscience. It has been used to study the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is the body's stress response system. This compound has also been used to investigate the role of cortisol in immune function, and its potential as an immunomodulatory agent.
特性
CAS番号 |
150035-99-7 |
|---|---|
分子式 |
C46H85N13O13 |
分子量 |
1028.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C46H85N13O13/c1-25(2)35(50)43(68)53-28(14-7-10-18-47)38(63)55-30(16-9-12-20-49)45(70)59-21-13-17-33(59)42(67)51-22-34(62)52-31(23-60)40(65)56-32(24-61)41(66)57-36(26(3)4)44(69)54-29(15-8-11-19-48)39(64)58-37(27(5)6)46(71)72/h25-33,35-37,60-61H,7-24,47-50H2,1-6H3,(H,51,67)(H,52,62)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,64)(H,71,72)/t28-,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |
InChIキー |
DFPJZTGPSSEBSP-ADDFTTBFSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)N |
配列 |
VKKPGSSVKV |
同義語 |
immunocorticotropin immunocortin Val-Lys-Lys-Pro-Gly-Ser-Ser-Val-Lsy-Val valyl-lysyl-lysyl-prolyl-glycyl-seryl-seryl-valyl-lysyl-valine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



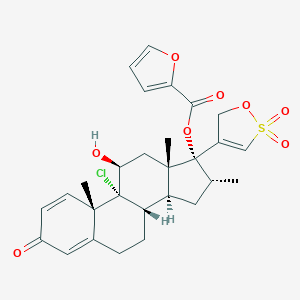
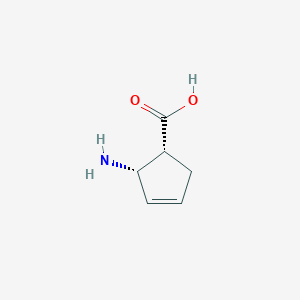

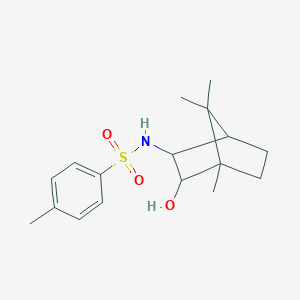
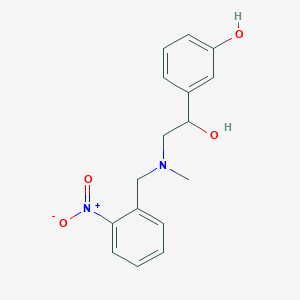
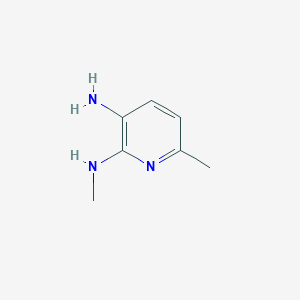
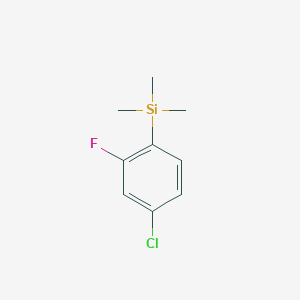

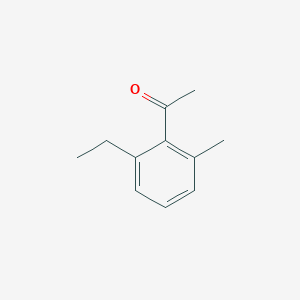




![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)